molecular formula C8H8BFN2O2 B13459828 (7-fluoro-2-methyl-2H-indazol-5-yl)boronic acid

(7-fluoro-2-methyl-2H-indazol-5-yl)boronic acid

Cat. No.: B13459828
M. Wt: 193.97 g/mol
InChI Key: JBICXDMHXULVES-UHFFFAOYSA-N
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Description

(7-fluoro-2-methyl-2H-indazol-5-yl)boronic acid is an organic boron compound that has gained attention in the field of organic synthesis. This compound is characterized by the presence of a boronic acid group attached to a 7-fluoro-2-methyl-2H-indazole moiety. It is commonly used as a reagent in various chemical reactions, particularly in the Suzuki-Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds in organic chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (7-fluoro-2-methyl-2H-indazol-5-yl)boronic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimized reaction conditions, such as temperature, pressure, and the use of specific catalysts, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(7-fluoro-2-methyl-2H-indazol-5-yl)boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

    Oxidizing Agents: Used for oxidation reactions.

    Reducing Agents: Used for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, in Suzuki-Miyaura coupling, the major product is a biaryl compound .

Scientific Research Applications

(7-fluoro-2-methyl-2H-indazol-5-yl)boronic acid has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of (7-fluoro-2-methyl-2H-indazol-5-yl)boronic acid in chemical reactions involves the formation of a boron-carbon bond, which facilitates the transfer of organic groups in coupling reactions. In Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the final product .

Properties

Molecular Formula

C8H8BFN2O2

Molecular Weight

193.97 g/mol

IUPAC Name

(7-fluoro-2-methylindazol-5-yl)boronic acid

InChI

InChI=1S/C8H8BFN2O2/c1-12-4-5-2-6(9(13)14)3-7(10)8(5)11-12/h2-4,13-14H,1H3

InChI Key

JBICXDMHXULVES-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC2=CN(N=C2C(=C1)F)C)(O)O

Origin of Product

United States

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